molecular formula C8H5FN2OS B3042999 7-Fluoro-2-mercaptoquinazolin-4(3H)-one CAS No. 69661-43-4

7-Fluoro-2-mercaptoquinazolin-4(3H)-one

Cat. No. B3042999
CAS RN: 69661-43-4
M. Wt: 196.2 g/mol
InChI Key: HWZRNSQRXUCWEN-UHFFFAOYSA-N
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Description

7-Fluoro-2-mercaptoquinazolin-4(3H)-one, commonly referred to as FMQ, is a novel organofluorine compound with broad applications in both scientific research and industrial production. It is an important building block for many organic molecules, and is widely used in medicinal chemistry, materials science, and biochemistry. FMQ has been studied extensively for its unique chemical and physical properties, and its potential applications in various fields.

Scientific Research Applications

Green Chemistry Synthesis

Deep eutectic solvents (DESs) have been employed as green and eco-friendly media for synthesizing substituted 2-mercaptoquinazolin-4(3H)-ones, including derivatives of 7-Fluoro-2-mercaptoquinazolin-4(3H)-one. This method highlights the effectiveness of choline chloride:urea DES, acting both as solvent and catalyst, facilitating moderate to good yields of desired compounds through green techniques such as stirring, microwave-assisted, and ultrasound-assisted synthesis. This approach underscores the potential of DESs in green chemistry applications for synthesizing various derivatives efficiently and sustainably (Komar et al., 2022).

Phase-Transfer Catalysis

The utility of phase-transfer catalysis in the alkylation and cycloalkylation of 2-mercaptoquinazolin-4(3H)-one has been demonstrated, providing a pathway for the selective formation of S-monoalkylated and S-, N-dialkylated or cycloalkylated derivatives. This method offers a strategic approach for the functionalization of 7-Fluoro-2-mercaptoquinazolin-4(3H)-one, expanding its application in various chemical syntheses (Khalil, 2005).

Human Carbonic Anhydrase Inhibition

A study explored the structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives, including 7-Fluoro variants, as inhibitors of human carbonic anhydrase isoforms. These compounds have shown significant potential as leads for developing new, efficient, and selective inhibitors for managing diseases such as glaucoma, epilepsy, arthritis, and cancer (El-Azab et al., 2020).

Interaction with Lysozyme

The interaction of 7-fluoro-2,3-dihydroquinazolin-4(1H)-one derivatives with lysozyme has been investigated to understand the compound's binding and functional implications. This study provides insights into the molecular interactions and potential biological applications of 7-Fluoro-2-mercaptoquinazolin-4(3H)-one derivatives in the context of protein binding and activity modulation (Hemalatha et al., 2016).

Antitumor Activity

Novel substituted 2-mercapto-3-phenethylquinazolines, potentially including 7-Fluoro-2-mercaptoquinazolin-4(3H)-one derivatives, have been synthesized and evaluated for their in vitro antitumor activity. This research highlights the therapeutic potential of these compounds as antitumor agents, offering a foundation for future development and optimization in cancer treatment (Alanazi et al., 2013).

properties

IUPAC Name

7-fluoro-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2OS/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZRNSQRXUCWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=S)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701232748
Record name 7-Fluoro-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-2-mercaptoquinazolin-4(3H)-one

CAS RN

69661-43-4
Record name 7-Fluoro-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69661-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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